1-Methoxybut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxybut-3-en-2-ol is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical processes and research applications. The compound is known for its unique structure, which includes a methoxy group attached to a butenol backbone.
Vorbereitungsmethoden
1-Methoxybut-3-en-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-buten-2-ol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound with high yield. Industrial production methods may involve similar processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
1-Methoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Addition: The double bond in the butenol backbone allows for addition reactions with halogens, hydrogen, and other electrophiles
Wissenschaftliche Forschungsanwendungen
1-Methoxybut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes
Wirkmechanismus
The mechanism of action of 1-Methoxybut-3-en-2-ol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the methoxy group and the double bond in the butenol backbone. These functional groups allow the compound to participate in various nucleophilic and electrophilic reactions. In biological systems, the compound may interact with enzymes and other molecular targets, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Methoxybut-3-en-2-ol can be compared to other similar compounds, such as:
3-Methoxybutan-2-one: This compound has a similar structure but lacks the double bond, resulting in different reactivity and applications.
1-Methoxy-2-propanol: Another similar compound, but with a shorter carbon chain and different functional group positioning.
2-Methoxyethanol: This compound has a similar methoxy group but a different backbone structure, leading to distinct chemical properties and uses
This compound stands out due to its unique combination of functional groups and structural features, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
17687-76-2 |
---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
1-methoxybut-3-en-2-ol |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
AGAONBOOZDRULZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.